molecular formula C81H128N20O28 B12370367 Vpstpptpspstpptpsps

Vpstpptpspstpptpsps

Cat. No.: B12370367
M. Wt: 1830.0 g/mol
InChI Key: QTVCIDPTZKZGNF-BTWUTSIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vpstpptpspstpptpsps involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence using coupling reagents and protecting groups to prevent unwanted reactions .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: Vpstpptpspstpptpsps can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups .

Comparison with Similar Compounds

Uniqueness: Vpstpptpspstpptpsps is unique due to its specific sequence, which mimics the IgA1 hinge region. This specificity makes it particularly valuable in studying IgA nephropathy and related autoimmune diseases .

Properties

Molecular Formula

C81H128N20O28

Molecular Weight

1830.0 g/mol

IUPAC Name

(2S)-N-[(2S,3R)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]-1-[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C81H128N20O28/c1-39(2)58(82)77(125)97-29-11-18-51(97)68(116)86-46(36-104)65(113)90-60(41(4)108)81(129)101-33-15-24-57(101)76(124)96-28-10-22-55(96)72(120)92-62(43(6)110)79(127)99-31-13-20-53(99)70(118)88-48(38-106)74(122)94-26-8-17-50(94)67(115)85-45(35-103)64(112)89-59(40(3)107)80(128)100-32-14-23-56(100)75(123)95-27-9-21-54(95)71(119)91-61(42(5)109)78(126)98-30-12-19-52(98)69(117)87-47(37-105)73(121)93-25-7-16-49(93)66(114)84-44(34-102)63(83)111/h39-62,102-110H,7-38,82H2,1-6H3,(H2,83,111)(H,84,114)(H,85,115)(H,86,116)(H,87,117)(H,88,118)(H,89,112)(H,90,113)(H,91,119)(H,92,120)/t40-,41-,42-,43-,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+/m1/s1

InChI Key

QTVCIDPTZKZGNF-BTWUTSIZSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CO)NC(=O)[C@@H]6CCCN6C(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]7CCCN7C(=O)[C@@H]8CCCN8C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@@H]9CCCN9C(=O)[C@H](C(C)C)N)O

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)N4CCCC4C(=O)NC(CO)C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)N6CCCC6C(=O)N7CCCC7C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CO)C(=O)N9CCCC9C(=O)NC(CO)C(=O)N)N

Origin of Product

United States

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